2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride
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Overview
Description
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride is an alanine derivative.
Preparation Methods
The synthesis of 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride involves several steps. One common method includes the reaction of alanine derivatives with ethyl esters of phenylbutanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is formed . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, influencing biochemical pathways and cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Properties
Molecular Formula |
C15H22ClNO4 |
---|---|
Molecular Weight |
315.79 g/mol |
IUPAC Name |
2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12;/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18);1H |
InChI Key |
REBMBKWZEPICSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O.Cl |
Origin of Product |
United States |
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